molecular formula C13H14O3 B10763217 (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid CAS No. 326809-98-7

(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

Cat. No.: B10763217
CAS No.: 326809-98-7
M. Wt: 218.25 g/mol
InChI Key: UADPGHINQMWEAG-CSKARUKUSA-N
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Chemical Reactions Analysis

NCS-382 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NCS-382 can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Biological Activity

(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetic acid
  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation markers in various models.

Antioxidant Properties

Studies have shown that (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetic acid exhibits significant antioxidant activity. For instance, it was found to scavenge free radicals effectively in vitro:

Test SystemIC50 Value (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

This suggests its potential utility in preventing oxidative damage in biological systems.

Anti-inflammatory Activity

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a reduction in pro-inflammatory cytokine production:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15080
IL-612060

These results indicate that the compound may modulate inflammatory responses.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Inhibitory concentrations were determined as follows:

EnzymeIC50 Value (µM)
COX-115
COX-220

These findings suggest a promising role for the compound in managing inflammatory conditions.

Case Studies

  • In Vivo Studies : In a murine model of arthritis, administration of (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetic acid resulted in reduced joint swelling and pain scores compared to control groups.
  • Cell Culture Experiments : Human fibroblast-like synoviocytes treated with varying concentrations of the compound showed decreased proliferation and migration rates, indicating potential applications in cancer therapy.

Properties

IUPAC Name

(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADPGHINQMWEAG-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C(/C(=C/C(=O)O)/C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326809-98-7
Record name NCS-382
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326809987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NCS-382
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW2CD9KK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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